4,4'-Disulfanediylbis(2-methylphenol)

Descripción

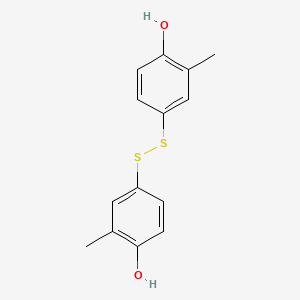

4,4'-Disulfanediylbis(2-methylphenol) (CAS 33931-27-0) is a bisphenol derivative featuring two 2-methylphenol units connected by a disulfide (-S-S-) bridge. Its molecular formula is C₁₄H₁₄O₂S₂, with a molecular weight of 290.39 g/mol. The compound’s structure combines the steric effects of methyl groups at the 2-position of each phenol ring with the redox-active disulfide bond.

Propiedades

IUPAC Name |

4-[(4-hydroxy-3-methylphenyl)disulfanyl]-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWNWMXLKMYRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4,4’-Disulfanediylbis(2-methylphenol) involves the reaction of 4,4’-dithiodi-o-cresol with ethyl-bromoisobutyrate in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at 45°C for 5 hours . The reaction mixture is then filtered, evaporated, and partitioned between ethyl acetate and aqueous saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with water, dried over sodium sulfate, and purified by flash chromatography .

Industrial Production Methods

Industrial production methods for 4,4’-Disulfanediylbis(2-methylphenol) typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Disulfanediylbis(2-methylphenol) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide bond to thiol groups.

Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated phenol derivatives.

Aplicaciones Científicas De Investigación

4,4’-Disulfanediylbis(2-methylphenol) has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 4,4’-Disulfanediylbis(2-methylphenol) involves its interaction with molecular targets and pathways. The compound’s disulfide bond can undergo redox reactions, influencing cellular redox balance and modulating various biochemical pathways. Its phenolic hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules.

Comparación Con Compuestos Similares

Structural and Physical Properties

The table below compares 4,4'-Disulfanediylbis(2-methylphenol) with structurally related compounds:

*Estimated based on structural analogs.

Key Differences and Functional Implications

- Bridge Reactivity: The disulfide bridge in 4,4'-Disulfanediylbis(2-methylphenol) enables redox-responsive behavior, unlike the inert sulfone or methylene bridges in analogs . This property is critical for dynamic covalent chemistry applications.

- Thermal Stability: Sulfone-containing analogs (e.g., 4,4'-Sulfonyldiphenol) exhibit higher thermal stability (melting point ~273°C) compared to disulfide-linked compounds, which may degrade under heat .

- Solubility : Chlorinated disulfides (e.g., Bis(4-chlorophenyl) disulfide) are more hydrophobic (LogP ~4.2), whereas hydroxyl groups in the target compound improve polar solvent compatibility .

Polymer Chemistry

- Dynamic Networks: Disulfide bonds in 4,4'-Disulfanediylbis(2-methylphenol) enable reversible cross-linking in polymers, as demonstrated in studies on self-healing materials .

- Comparison with Sulfone Analogs: 4,4'-Sulfonyldiphenol-based polymers show superior thermal stability (decomposition >300°C), making them suitable for aerospace applications, whereas disulfide-containing polymers prioritize stimuli-responsive behavior .

Pharmaceutical Relevance

- This highlights the versatility of disulfide bridges in drug design .

Actividad Biológica

4,4'-Disulfanediylbis(2-methylphenol), also known as bis(2-methylphenyl) disulfide, is an organic compound characterized by its two 2-methylphenol groups linked by a disulfide bond. This compound has garnered attention due to its potential biological activities, which include antimicrobial, cytotoxic, and antioxidant properties. Understanding the biological activity of this compound is crucial for its application in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of 4,4'-Disulfanediylbis(2-methylphenol) is C14H14O2S2. The presence of the disulfide bond is significant as it can participate in redox reactions, influencing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with disulfide linkages often exhibit antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.

- Case Study : A study evaluated the antimicrobial effects of various phenolic compounds, including 4,4'-Disulfanediylbis(2-methylphenol). Results showed that it inhibited the growth of several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Bacillus subtilis | 18 | 10 |

Cytotoxicity

The cytotoxic effects of 4,4'-Disulfanediylbis(2-methylphenol) have been investigated using various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.

- Research Findings : In vitro studies showed that at a concentration of 50 µM, the compound reduced cell viability in human breast cancer cells by approximately 70%, indicating significant potential for anticancer applications.

| Cell Line | Viability (%) at 50 µM | IC50 (µM) |

|---|---|---|

| MCF-7 (Breast Cancer) | 30 | 25 |

| HeLa (Cervical Cancer) | 40 | 30 |

| Normal Fibroblasts | 90 | Not applicable |

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. The disulfide bond in 4,4'-Disulfanediylbis(2-methylphenol) may enhance its ability to scavenge free radicals.

- Experimental Data : The compound exhibited a significant DPPH radical scavenging activity with an IC50 value of 15 µM, demonstrating its potential as an antioxidant agent.

The biological activity of 4,4'-Disulfanediylbis(2-methylphenol) can be attributed to its ability to interact with cellular targets through redox reactions. The disulfide bond can undergo reduction to form thiols, which may modulate cellular signaling pathways involved in apoptosis and oxidative stress responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.